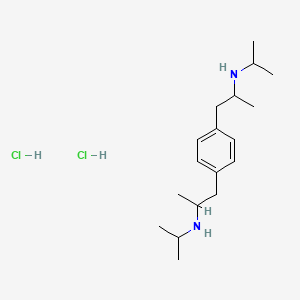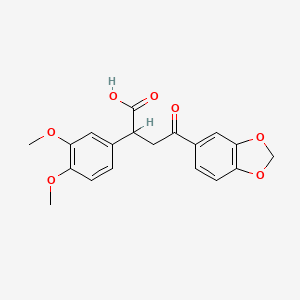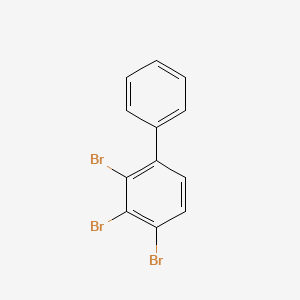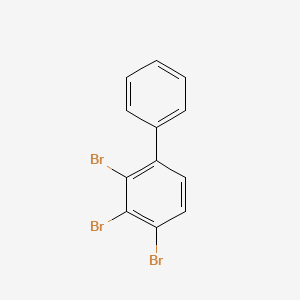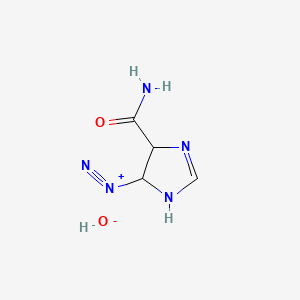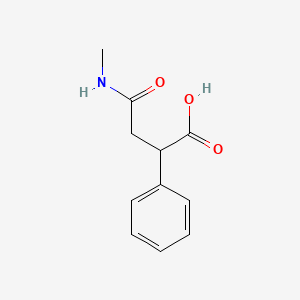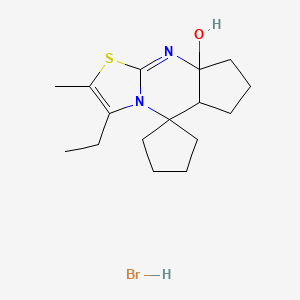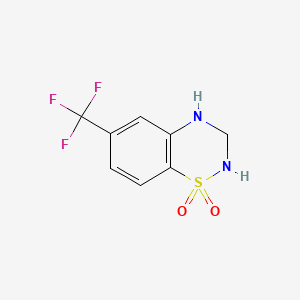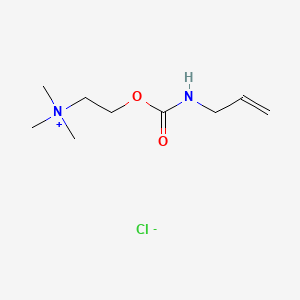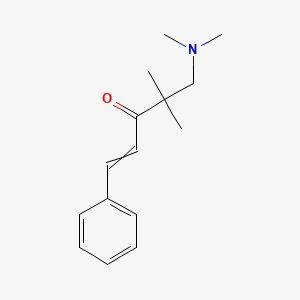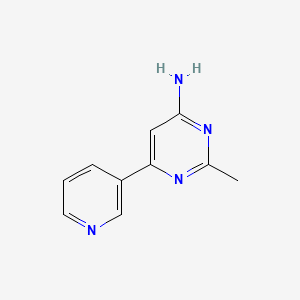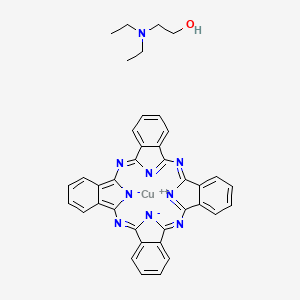
Einecs 278-182-8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Einecs 278-182-8, also known by its Chemical Abstracts Service (CAS) number 75300-76-4, is a compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound’s molecular formula is C38H31CuN9O, and it has a molecular weight of 693.25800 .
Análisis De Reacciones Químicas
Einecs 278-182-8 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the desired outcome. For instance, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles under specific conditions. The major products formed from these reactions vary based on the reactants and conditions used .
Aplicaciones Científicas De Investigación
Einecs 278-182-8 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology and medicine, it may be studied for its potential biological activities and interactions with biomolecules. In industry, it could be utilized in the development of new materials or as a catalyst in chemical processes .
Mecanismo De Acción
The mechanism of action of Einecs 278-182-8 involves its interaction with specific molecular targets and pathways. While detailed information on its exact mechanism is not available, compounds of this nature typically exert their effects by binding to specific receptors or enzymes, thereby modulating their activity. This can lead to changes in cellular processes and biochemical pathways .
Comparación Con Compuestos Similares
Einecs 278-182-8 can be compared with other similar compounds listed in the EINECS inventory. Some similar compounds include those with similar molecular structures or functional groups. . this compound is unique due to its specific molecular structure and the resulting chemical and biological properties.
Propiedades
Número CAS |
75300-76-4 |
|---|---|
Fórmula molecular |
C32H16CuN8.C6H15NO C38H31CuN9O |
Peso molecular |
693.3 g/mol |
Nombre IUPAC |
copper;2-(diethylamino)ethanol;2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene |
InChI |
InChI=1S/C32H16N8.C6H15NO.Cu/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;1-3-7(4-2)5-6-8;/h1-16H;8H,3-6H2,1-2H3;/q-2;;+2 |
Clave InChI |
VCOZBBRZGJCHKJ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCO.C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C([N-]4)N=C6C7=CC=CC=C7C(=N6)N=C8C9=CC=CC=C9C(=N8)N=C2[N-]3.[Cu+2] |
Descripción física |
Liquid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



